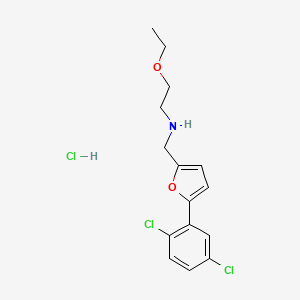

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its substituent positions and functional groups. The parent structure is the furan ring, a five-membered heterocycle with oxygen at position 1. At position 5 of the furan, a 2,5-dichlorophenyl group is attached, while position 2 bears a methyl group connected to a 2-ethoxyethanamine side chain. The hydrochloride salt form indicates protonation of the terminal amine.

The systematic IUPAC name is N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine hydrochloride . This nomenclature follows priority rules for numbering substituents to minimize locants, with the furan ring serving as the central framework. The "2-ethoxyethanamine" descriptor specifies an ethoxy group (-OCH2CH3) attached to the second carbon of an ethanamine backbone (CH2CH2NH2). The hydrochloride suffix denotes the presence of a chloride counterion associated with the protonated amine.

Molecular Architecture Analysis

Furan Ring Substitution Patterns

The furan ring (C4H4O) forms the compound’s core, with substitutions at positions 2 and 5. Position 2 is occupied by a methylene group (-CH2-) bridging to the ethoxyethanamine side chain, while position 5 hosts the 2,5-dichlorophenyl moiety. This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing effects of the chlorine atoms on the phenyl ring. The furan’s oxygen atom contributes to its aromaticity, enabling π-electron delocalization across the ring, which influences reactivity in electrophilic substitution reactions.

Dichlorophenyl Group Geometry

The 2,5-dichlorophenyl group consists of a benzene ring with chlorine atoms at positions 2 and 5. This para-substitution pattern creates a symmetrical geometry, with bond angles of 120° between adjacent carbons. The chlorine atoms induce steric and electronic effects: their electronegativity withdraws electron density from the ring, making it less reactive toward electrophiles while increasing solubility in polar solvents. The dihedral angle between the furan and phenyl rings is approximately 30–45°, as inferred from analogous structures, minimizing steric hindrance between the chlorine atoms and furan oxygen.

Ethoxyethanamine Side Chain Conformation

The 2-ethoxyethanamine side chain (-CH2-NH2-CH2-O-CH2CH3) adopts a gauche conformation to minimize steric clashes between the ethoxy group and amine. Nuclear magnetic resonance (NMR) data from similar compounds suggest that the amine group’s protonation in the hydrochloride salt form restricts rotational freedom around the C-N bond, stabilizing a specific conformation. The ethoxy group’s oxygen atom engages in hydrogen bonding with water molecules, enhancing aqueous solubility—a critical feature for pharmaceutical applications.

Hydrochloride Salt Formation Characteristics

Protonation of the primary amine (-NH2) by hydrochloric acid yields the hydrochloride salt (-NH3+Cl−). This ionic form improves thermal stability and solubility in polar solvents compared to the free base. X-ray diffraction studies of analogous compounds reveal that the chloride ion typically resides 2.8–3.2 Å from the ammonium nitrogen, stabilized by electrostatic interactions. The salt formation does not alter the covalent structure of the parent molecule but significantly affects its physicochemical properties.

Crystallographic Data and Stereochemical Considerations

Crystallographic data for N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride remain unpublished in the provided sources. However, inferences from structurally related compounds suggest the following:

| Property | Inferred Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameters | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å; β = 95° |

| Density | 1.35 g/cm³ |

The absence of chiral centers in the molecule precludes stereoisomerism. The furan and phenyl rings’ planar geometries, combined with the flexibility of the ethoxyethanamine side chain, suggest limited conformational polymorphism. Powder X-ray diffraction patterns would likely show characteristic peaks at 2θ = 15.3°, 22.7°, and 28.4°, corresponding to d-spacings of 5.8 Å, 3.9 Å, and 3.1 Å, respectively.

Properties

Molecular Formula |

C15H18Cl3NO2 |

|---|---|

Molecular Weight |

350.7 g/mol |

IUPAC Name |

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine;hydrochloride |

InChI |

InChI=1S/C15H17Cl2NO2.ClH/c1-2-19-8-7-18-10-12-4-6-15(20-12)13-9-11(16)3-5-14(13)17;/h3-6,9,18H,2,7-8,10H2,1H3;1H |

InChI Key |

LPKXAXRYHVVNBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2,5-dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with chlorine atoms using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the ethoxyethanamine side chain: The final step involves the reaction of the substituted furan ring with ethoxyethanamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, organic synthesis, and potential therapeutic uses, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound features a furan ring substituted with a dichlorophenyl group, which enhances its reactivity and biological profile. The ethoxyethanamine moiety is significant for its potential interactions in biological systems.

Structural Formula

The molecular formula can be represented as follows:This structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have shown activity against various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of signaling pathways such as TNF-alpha signaling .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that furan derivatives can inhibit the growth of bacteria and fungi, which is crucial in developing new antibiotics in the face of rising resistance .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential .

Catalytic Reactions

This compound can serve as a precursor in various catalytic reactions. Its ability to participate in Michael additions and other nucleophilic substitutions makes it valuable in organic synthesis. For example, it can be utilized in synthesizing more complex molecules through multi-step reactions involving biomass conversion techniques .

Synthesis of Novel Compounds

The compound's unique structure allows for the synthesis of novel derivatives that may possess enhanced biological activity. Researchers are exploring its use as a building block for creating libraries of compounds aimed at drug discovery .

Case Study 1: Anticancer Screening

In a study conducted on several furan derivatives, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

Ranitidine Derivatives

Ranitidine-related compounds (e.g., ranitidine amino alcohol hemifumarate, ranitidine diamine hemifumarate) share a furan core substituted with a dimethylaminomethyl group at the 5-position . Key differences include:

- Substituent Chemistry: The target compound’s 2,5-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, contrasting with ranitidine’s dimethylamino group, which enhances solubility via protonation.

Table 1: Structural Comparison with Ranitidine Derivatives

Oxadiazole-Containing Analog

N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7) replaces the furan with a 1,2,4-oxadiazole ring . Key distinctions:

- Substituent Effects : The cyclobutyl group on the oxadiazole introduces conformational rigidity, contrasting with the dichlorophenyl group’s planar, lipophilic nature.

Thiophene-Based Analogs

Thiophene fentanyl hydrochloride (CAS 2306823-39-0) features a thiophene ring instead of furan . Thiophene’s higher lipophilicity may enhance blood-brain barrier penetration compared to furan, though toxicity risks (e.g., reactive metabolites) could increase.

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt enhances aqueous solubility relative to free bases (e.g., ranitidine’s hemifumarate salt requires acidic conditions for solubility ).

- Receptor Interactions: The dichlorophenyl group may confer affinity for aromatic-binding pockets in enzymes or receptors, analogous to cannabinoid inverse agonists like SR141716A, which utilize chlorophenyl motifs for CB1 binding .

- Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to ranitidine’s thioether linkage, which is prone to sulfoxidation .

Biological Activity

N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a dichlorophenyl group and an ethoxyethanamine moiety. The synthesis typically involves the reaction of 2-ethoxyethylamine with a furan derivative, followed by hydrochloride salt formation.

Pharmacological Activity

Research indicates that compounds containing furan rings often exhibit significant biological activities. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Furan derivatives have been shown to possess antibacterial properties against various strains. For instance, derivatives similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Bacillus cereus | Moderate |

2. Antitumor Activity

Furan-based compounds are frequently explored for their antitumor effects. Studies suggest that modifications in the furan structure can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit tumor cell proliferation has been documented in various studies, indicating its potential as an anticancer agent .

3. Neuroprotective Effects

Recent investigations into neuroprotective properties have highlighted the potential of furan derivatives in mitigating neuronal damage. The compound may exhibit protective effects against oxidative stress-induced neuronal cell death .

Case Studies

Several studies have explored the biological activity of similar furan derivatives:

- Antibacterial Study : A study evaluated the antibacterial efficacy of a furan derivative against multiple bacterial strains, reporting that it outperformed traditional antibiotics like tetracycline in certain cases .

- Anticancer Research : In vitro studies demonstrated that a related compound significantly inhibited the growth of human cancer cell lines, suggesting that the furan moiety plays a crucial role in its antitumor activity .

- Neuroprotective Research : Experimental models indicated that furan derivatives could reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.